![molecular formula C19H23N3O2S B2409608 4-(tert-butyl)-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide CAS No. 2320923-69-9](/img/structure/B2409608.png)
4-(tert-butyl)-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide
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Description
4-(tert-butyl)-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology.
Scientific Research Applications
Synthesis and Polymer Applications
4-(tert-butyl) compounds have been utilized in the synthesis of polyamides with unique properties. For example, Hsiao et al. (2000) described the synthesis of polyamides using a compound derived from 4-tert-butylcatechol, which showed noncrystalline properties, high thermal stability, and solubility in various polar solvents, making them suitable for flexible and tough film applications (Hsiao, Yang, & Chen, 2000).
Medicinal Chemistry and Drug Design
In medicinal chemistry, tert-butyl groups are frequently used in the synthesis of potential therapeutic compounds. For instance, Hui-jing Li et al. (2013) synthesized a compound involving tert-butyl for studying the structure-activity relationship of antitumor antibiotics (Li, Wang, Wang, Luo, & Wu, 2013). Additionally, Hadida et al. (2014) described the discovery of a CFTR potentiator, a quinolinone-3-carboxamide derivative, involving tert-butyl groups, highlighting its potential in treating cystic fibrosis (Hadida et al., 2014).
Organic Synthesis and Reactions
In organic synthesis, tert-butyl groups play a crucial role. For example, Haufe et al. (2002) explored the synthesis of monofluorinated cyclopropanecarboxylates, utilizing tert-butyl groups (Haufe, Rosen, Meyer, Fröhlich, & Rissanen, 2002). D’hooghe et al. (2006) achieved the diastereoselective synthesis of cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, demonstrating the versatility of tert-butyl groups in synthesizing novel morpholine derivatives (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
properties
IUPAC Name |
4-tert-butyl-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-19(2,3)22-15(23)11-25-17(18(24)21-14-8-9-14)16(22)13-6-4-12(10-20)5-7-13/h4-7,14,16-17H,8-9,11H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBSNHXIFBBQPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C(SCC1=O)C(=O)NC2CC2)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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